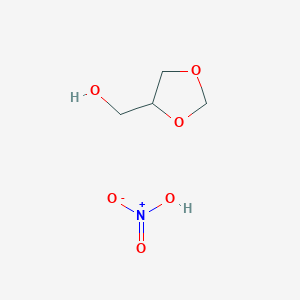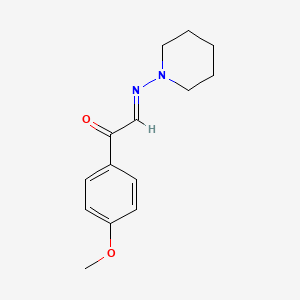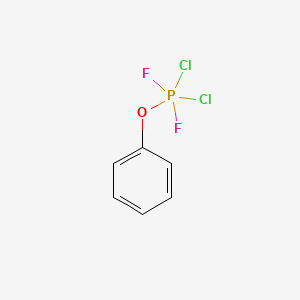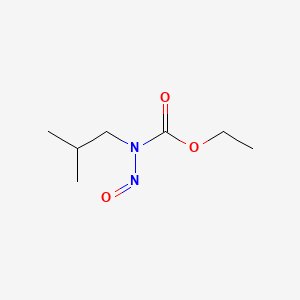![molecular formula C8H15NO2 B14702497 (4E)-4-[(2-Hydroxypropyl)imino]pentan-2-one CAS No. 27372-93-6](/img/structure/B14702497.png)
(4E)-4-[(2-Hydroxypropyl)imino]pentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-4-[(2-Hydroxypropyl)imino]pentan-2-one is an organic compound that belongs to the class of imines. This compound is characterized by the presence of a hydroxypropyl group attached to an imino group, which is further connected to a pentan-2-one structure. The compound’s unique structure allows it to participate in various chemical reactions and makes it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(2-Hydroxypropyl)imino]pentan-2-one typically involves the condensation reaction between a ketone and an amine. One common method is the reaction of 2-pentanone with 2-amino-1-propanol under acidic or basic conditions to form the desired imine. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4E)-4-[(2-Hydroxypropyl)imino]pentan-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The imine group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is (4E)-4-[(2-Oxopropyl)imino]pentan-2-one.
Reduction: The major product is (4E)-4-[(2-Hydroxypropyl)amino]pentan-2-one.
Substitution: The major products depend on the nucleophile used, such as (4E)-4-[(2-Halopropyl)imino]pentan-2-one.
Applications De Recherche Scientifique
(4E)-4-[(2-Hydroxypropyl)imino]pentan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of (4E)-4-[(2-Hydroxypropyl)imino]pentan-2-one involves its interaction with specific molecular targets and pathways. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, such as proteins and enzymes. This interaction can modulate the activity of these molecules, leading to various biological effects. The hydroxypropyl group can enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4E)-4-[(2-Hydroxyethyl)imino]pentan-2-one
- (4E)-4-[(2-Hydroxybutyl)imino]pentan-2-one
- (4E)-4-[(2-Hydroxyisopropyl)imino]pentan-2-one
Uniqueness
(4E)-4-[(2-Hydroxypropyl)imino]pentan-2-one is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The hydroxypropyl group provides a balance between hydrophilicity and hydrophobicity, enhancing its solubility and reactivity. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
27372-93-6 |
|---|---|
Formule moléculaire |
C8H15NO2 |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
4-(2-hydroxypropylimino)pentan-2-one |
InChI |
InChI=1S/C8H15NO2/c1-6(4-7(2)10)9-5-8(3)11/h8,11H,4-5H2,1-3H3 |
Clé InChI |
TTWVFJCMROCKQR-UHFFFAOYSA-N |
SMILES canonique |
CC(CN=C(C)CC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



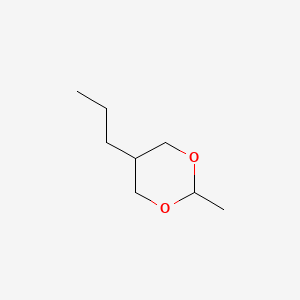
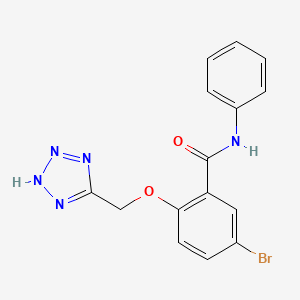

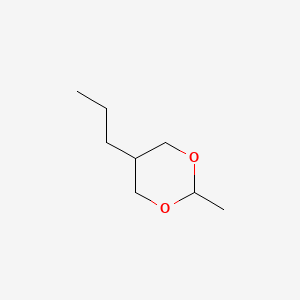

![N-[(1E)-2,2,2-Trichloroethylidene]acetamide](/img/structure/B14702445.png)

